molecular formula C9H14ClNO2 B12771401 p-Hydroxynorephedrine hydrochloride CAS No. 3240-42-4

p-Hydroxynorephedrine hydrochloride

Cat. No.: B12771401
CAS No.: 3240-42-4
M. Wt: 203.66 g/mol
InChI Key: AYEOOGDUDIHXQE-YDYUUSCQSA-N
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Description

p-Hydroxynorephedrine hydrochloride: is a chemical compound known for its role as a sympathomimetic agent. It is the para-hydroxy analog of norephedrine and is an active metabolite of amphetamine in humans . This compound is significant in various biochemical pathways and has applications in both research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Hydroxynorephedrine hydrochloride can be synthesized through the hydroxylation of norephedrine or p-hydroxyamphetamine. The hydroxylation process typically involves the use of cytochrome P450 enzymes and dopamine β-hydroxylase . The reaction conditions often include the presence of oxygen and specific cofactors required for enzyme activity.

Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts to enhance the efficiency of the hydroxylation process. High-performance liquid chromatography (HPLC) is commonly used to purify the compound .

Chemical Reactions Analysis

Types of Reactions: p-Hydroxynorephedrine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the compound into various oxidized metabolites.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the aromatic ring or the side chain.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents under controlled temperature and pH conditions.

Major Products Formed:

Scientific Research Applications

p-Hydroxynorephedrine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of p-Hydroxynorephedrine hydrochloride involves its role as a sympathomimetic agent. It acts by stimulating the release of norepinephrine from nerve terminals, leading to increased adrenergic activity. The compound interacts with adrenergic receptors, resulting in various physiological effects such as increased heart rate and blood pressure .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxylation at the para position, which significantly alters its pharmacological properties compared to its analogs. This modification enhances its sympathomimetic activity and makes it a valuable compound for research and therapeutic applications .

Properties

CAS No.

3240-42-4

Molecular Formula

C9H14ClNO2

Molecular Weight

203.66 g/mol

IUPAC Name

4-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;hydrochloride

InChI

InChI=1S/C9H13NO2.ClH/c1-6(10)9(12)7-2-4-8(11)5-3-7;/h2-6,9,11-12H,10H2,1H3;1H/t6-,9-;/m0./s1

InChI Key

AYEOOGDUDIHXQE-YDYUUSCQSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=C(C=C1)O)O)N.Cl

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N.Cl

Origin of Product

United States

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